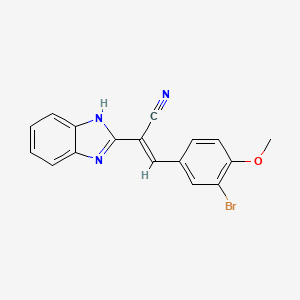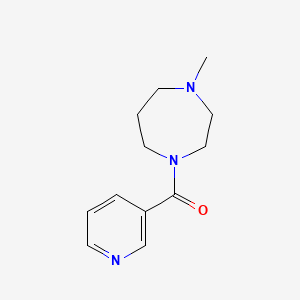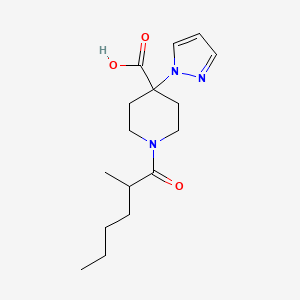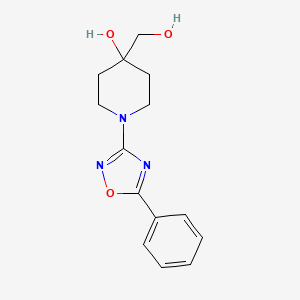![molecular formula C19H17Cl2N3O2 B5493294 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide, also known as DMIBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including protein kinase C and topoisomerase II. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide also activates the p53 tumor suppressor gene, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of key enzymes involved in cancer cell growth and survival. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide is that it has been shown to be effective against a wide range of cancer cell types, including those that are resistant to traditional chemotherapy drugs. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has also been shown to have low toxicity in normal cells, suggesting that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide. One area of interest is the development of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide-based drugs for the treatment of cancer. Researchers are also exploring the potential use of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, there is interest in studying the potential use of 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide in other disease states, such as inflammatory disorders and neurodegenerative diseases.
Synthesemethoden
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 2-(2-methyl-1H-indol-3-yl)ethylamine. The resulting product is then treated with carbonyldiimidazole to form 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels form and supply tumors with nutrients and oxygen.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-11-13(14-4-2-3-5-17(14)23-11)8-9-22-19(26)24-18(25)15-7-6-12(20)10-16(15)21/h2-7,10,23H,8-9H2,1H3,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFSOABMUNSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-benzoyl)-3-[2-(2-methyl-1H-indol-3-yl)-ethyl]-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)

![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)


